molecular formula C13H18FNO B1531508 (1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine CAS No. 2165440-01-5

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine

Cat. No.: B1531508
CAS No.: 2165440-01-5
M. Wt: 223.29 g/mol
InChI Key: LXLQQCUWJVSRTA-CHWSQXEVSA-N
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Description

(1R,2R)-2-Fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a fluorine atom at the 2-position and a phenoxyethylamine substituent at the 1-position. While specific pharmacological data are unavailable in the provided evidence, its structural analogs (discussed below) highlight trends in molecular properties and synthesis challenges.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-7-4-8-13(12)15-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQQCUWJVSRTA-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a chiral amine compound notable for its structural characteristics, including a fluorine atom and a phenoxyethyl group attached to a cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and its role as a pharmaceutical intermediate.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, while the phenoxyethyl group contributes to hydrophobic interactions that stabilize the compound's binding to its targets.

Pharmacological Applications

Research indicates that this compound may exhibit pharmacological effects relevant to:

  • Neurological Disorders : Investigated for its potential in treating conditions like depression and anxiety by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Studies suggest it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds that have halogen substitutions:

CompoundHalogenBinding AffinityMetabolic Stability
This compoundFluorineHighEnhanced
(1R,2R)-2-chloro-N-(2-phenoxyethyl)cyclopentan-1-amineChlorineModerateReduced
(1R,2R)-2-bromo-N-(2-phenoxyethyl)cyclopentan-1-amineBromineLowerDecreased
(1R,2R)-2-iodo-N-(2-phenoxyethyl)cyclopentan-1-amineIodineLowestLeast stable

The fluorinated compound demonstrates superior metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs.

Study 1: Neurological Impact

A study focused on the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant modulation of serotonin and norepinephrine levels, suggesting potential antidepressant effects. The compound was administered at varying dosages over a four-week period with observed behavioral improvements in anxiety-like tests .

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were evaluated using an induced arthritis model in rats. Administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated animals .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Differences Key Evidence
(1R,2R)-2-Fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine (Target) C13H17FNO 221.28* Phenoxyethyl group N/A†
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C13H17F2N 225.28 4-Fluorophenethyl vs. phenoxyethyl
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclopentan-1-amine C9H17FNO 189.24* 3-Methoxypropyl vs. phenoxyethyl
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C4H6F3N 137.09 Cyclopropane ring; trifluoromethyl group
rac-(1R,2R)-2-(Difluoromethoxy)cyclohexan-1-amine C7H12F2NO 179.18* Cyclohexane ring; difluoromethoxy vs. phenoxyethyl
(1R,3S)-3-Fluorocyclopentan-1-amine C5H9FN 103.14 Fluorine at C3; smaller substituent (NH2)

*Calculated based on molecular formula.

Substituent and Stereochemical Analysis

  • Phenoxyethyl vs. Fluorophenethyl (): The 4-fluorophenethyl analog (C13H17F2N) replaces the oxygen atom in the phenoxyethyl group with a CH2 unit, increasing hydrophobicity. The fluorine para to the ethyl chain may enhance metabolic stability but reduce solubility compared to the target compound.
  • Methoxypropyl vs. Phenoxyethyl (): The 3-methoxypropyl substituent introduces a polar methoxy group, likely improving aqueous solubility but reducing lipophilicity. This could limit blood-brain barrier penetration compared to the phenoxyethyl group.
  • Cyclopropane vs. The trifluoromethyl group enhances electronegativity, influencing binding interactions in enzyme active sites.
  • Cyclohexane vs. Cyclopentane (): The cyclohexane analog (C7H12F2NO) has a larger ring, altering conformational flexibility. The difluoromethoxy group may confer greater steric and electronic effects than phenoxyethyl.

Pharmacological Implications (Inferred)

  • Fluorine Position: Fluorine at C2 (target) vs.
  • Ring Size : Cyclopentane (target) vs. cyclopropane () alters steric bulk and ring strain, affecting interactions with flat vs. curved binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine

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